Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate
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Overview
Description
Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. This compound is characterized by the presence of multiple functional groups, including a benzoyloxy group, a bromo substituent, a formyl group, and a carboxylate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of Functional Groups:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid
Reduction: Conversion of the formyl group to a hydroxymethyl group
Substitution: Replacement of the bromo substituent with various nucleophiles
Scientific Research Applications
Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-(benzoyloxy)-2-formylbenzofuran-3-carboxylate: Lacks the bromo and methyl substituents, which may affect its reactivity and biological activity.
Ethyl 4-bromo-2-formylbenzofuran-3-carboxylate: Lacks the benzoyloxy and methyl groups, which may influence its chemical properties and applications.
Ethyl 5-(benzoyloxy)-4-bromo-2-formylbenzofuran-3-carboxylate: Lacks the methyl group, which may alter its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 5-benzoyloxy-4-bromo-2-formyl-7-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO6/c1-3-25-20(24)15-14(10-22)26-18-11(2)9-13(17(21)16(15)18)27-19(23)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTGLZCGRUUEOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=CC=C3)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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